molecular formula C28H40O6 B1259553 Surinone A

Surinone A

Cat. No.: B1259553
M. Wt: 472.6 g/mol
InChI Key: RTNTXKREQUWGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Surinone A is a complex organic compound characterized by the presence of a benzodioxole group, a long aliphatic chain, and a cyclohexene ring with hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Surinone A typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be synthesized from catechol and disubstituted halomethanes

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Surinone A can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group in the pentadecanoyl chain can be reduced to form alcohols.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features may make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Surinone A exerts its effects is likely related to its interaction with specific molecular targets and pathways. For example, the benzodioxole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Surinone A is unique due to its combination of a long aliphatic chain, a benzodioxole moiety, and a cyclohexene ring with hydroxyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H40O6

Molecular Weight

472.6 g/mol

IUPAC Name

2-[15-(1,3-benzodioxol-5-yl)pentadecanoyl]-3,4-dihydroxycyclohex-2-en-1-one

InChI

InChI=1S/C28H40O6/c29-22(27-23(30)16-17-24(31)28(27)32)14-12-10-8-6-4-2-1-3-5-7-9-11-13-21-15-18-25-26(19-21)34-20-33-25/h15,18-19,24,31-32H,1-14,16-17,20H2

InChI Key

RTNTXKREQUWGAI-UHFFFAOYSA-N

SMILES

C1CC(=O)C(=C(C1O)O)C(=O)CCCCCCCCCCCCCCC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CC(=O)C(=C(C1O)O)C(=O)CCCCCCCCCCCCCCC2=CC3=C(C=C2)OCO3

Synonyms

surinone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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